molecular formula C6H9F2N3 B13083539 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13083539
M. Wt: 161.15 g/mol
InChI Key: OBAFCFPHCLULFW-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound featuring a pyrazole core substituted with a 1,1-difluoroethyl group and an amine functionality. This structure classifies it as a versatile intermediate in organic synthesis and medicinal chemistry research. Pyrazole derivatives are recognized as privileged scaffolds in the development of compounds with potential therapeutic profiles, with applications spanning pharmaceuticals and agrochemicals . The amine group on the pyrazole ring is a key reactive site, making this compound a valuable precursor for the synthesis of more complex molecules, such as amide derivatives . While specific biological data for this amine may be limited, its structural features are closely related to a prominent class of fungicides. Notably, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been commercialized as potent succinate dehydrogenase (SDH) inhibitors, demonstrating excellent antifungal activity . This suggests that 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine serves as a critical building block for researchers designing novel SDH inhibitors or exploring structure-activity relationships (SAR) in agrochemical discovery . The compound is intended for Research Use Only and is not approved for human, veterinary, or personal use.

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C6H9F2N3/c1-6(7,8)4-3-5(9)11(2)10-4/h3H,9H2,1-2H3

InChI Key

OBAFCFPHCLULFW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C(=C1)N)C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. The reaction is often catalyzed by transition metals such as nickel, which facilitates the difluoroethylation of arylboronic acids . The reaction conditions generally include the use of solvents like acetonitrile and the presence of radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxy (TEMPO) to inhibit side reactions .

Industrial Production Methods

Industrial production of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine may involve large-scale difluoroalkylation processes using similar reagents and catalysts. The scalability of these methods depends on the availability of raw materials like 1,1-difluoroethyl chloride and the efficiency of the catalytic systems employed.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and radical initiators like azobisisobutyronitrile (AIBN). Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield difluoroethylated pyrazole derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal and Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antifungal and antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various pathogenic fungi. A notable study synthesized several 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives and tested their antifungal activity against seven phytopathogenic fungi, demonstrating promising results compared to established fungicides like boscalid .

Anti-inflammatory Properties
Recent investigations into pyrazole derivatives have highlighted their potential as anti-inflammatory agents. For instance, novel pyrazole amines were designed and synthesized to evaluate their anti-inflammatory effects, showing substantial efficacy in preclinical models . This suggests a pathway for developing new therapeutic agents targeting inflammatory diseases.

Agricultural Applications

Insecticidal and Bactericidal Activities
The compound's derivatives have been studied for their insecticidal and bactericidal properties. Research has demonstrated that certain pyrazolamide compounds exhibit excellent activity against pests and pathogens affecting crops. These findings indicate that such compounds could serve as effective alternatives to traditional pesticides, potentially reducing reliance on harmful chemicals in agricultural practices .

Material Science Applications

Synthesis of Functional Materials
The unique structure of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine allows for its use in synthesizing functional materials with specific properties. Its incorporation into polymer matrices has been explored to enhance thermal stability and chemical resistance. This application is particularly relevant in developing advanced coatings and composites for industrial use .

Case Studies

Study Focus Area Findings
Zhong et al. (2023)Antifungal ActivityDemonstrated that synthesized pyrazole derivatives showed higher antifungal activity than traditional fungicides .
Qiao et al. (2024)Insecticidal PropertiesReported the synthesis of difluoromethylpyrazole derivatives with significant insecticidal effects against agricultural pests .
MDPI Research (2015)Anti-inflammatory ActivityFound that specific pyrazole amines exhibited strong anti-inflammatory effects in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Fluorine Content Key Properties/Applications CAS Number References
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine C₆H₉F₂N₃ 161.15 (calc.) 1-methyl (N-1), 1,1-difluoroethyl (C-3), amine (C-5) 2 F atoms High polarity, potential bioactive scaffold Not explicitly listed
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine C₅H₆F₃N₃ 165.12 1-methyl (N-1), CF₃ (C-5), amine (C-3) 3 F atoms Intermediate in agrochemical synthesis 149978-42-7
1-Ethyl-3-methyl-1H-pyrazol-5-amine C₆H₁₁N₃ 125.17 1-ethyl (N-1), methyl (C-3), amine (C-5) None Ligand in coordination chemistry 3524-33-2
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine C₅H₆F₃N₃ 165.12 1-CF₃CH₂ (N-1), amine (C-5) 3 F atoms High electronegativity, drug candidate 899899-13-9
3-(1,1-Difluoroethyl)-1,2-oxazol-5-amine C₅H₆F₂N₂O 148.11 1,2-oxazole core, 1,1-difluoroethyl (C-3), amine (C-5) 2 F atoms Bioisostere for pyrazole derivatives CID 66876587

Structural and Electronic Differences

  • Fluorine Substitution : The trifluoromethyl (CF₃) group in 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine introduces strong electron-withdrawing effects, enhancing acidity at the amine group compared to the 1,1-difluoroethyl substituent in the target compound .
  • Ring Heteroatoms : The oxazole analog (3-(1,1-difluoroethyl)-1,2-oxazol-5-amine) replaces the pyrazole nitrogen with an oxygen atom, reducing basicity and altering hydrogen-bonding interactions .
  • Alkyl vs. Fluoroalkyl Chains : The 1-ethyl group in 1-Ethyl-3-methyl-1H-pyrazol-5-amine lacks fluorine, resulting in lower hydrophobicity compared to fluorinated analogs .

Physicochemical Properties

  • Solubility: Fluorinated compounds exhibit lower aqueous solubility than non-fluorinated analogs (e.g., 1-Ethyl-3-methyl-1H-pyrazol-5-amine) but improved membrane permeability .
  • Thermal Stability : Pyrazoles with electron-withdrawing groups (e.g., CF₃, difluoroethyl) demonstrate higher thermal stability, as seen in their use as intermediates in high-temperature reactions .

Biological Activity

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethyl group and a methyl group attached to the pyrazole ring, which may enhance its lipophilicity and biological activity compared to other analogs. The unique structure contributes to its chemical properties and applications in various fields, including drug development.

The molecular formula of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine is C5H7F2N3C_5H_7F_2N_3. The difluoroethyl substituent significantly influences its reactivity and interaction with biological targets. The compound's synthesis can be achieved through various methods, often involving the reaction of appropriate hydrazine derivatives with difluoroalkyl halides.

Biological Activity Overview

Research indicates that compounds with similar structures to 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazol-5-amine exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess antimicrobial properties. For instance, pyrazole compounds have been evaluated for their efficacy against various bacterial strains, showing significant antibacterial activity in some cases .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes .
  • Antifungal Activity : Certain derivatives have shown promising antifungal effects against phytopathogenic fungi, suggesting potential agricultural applications .

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrazole derivatives, including those structurally related to 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazol-5-amine. The results indicated that these compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated comparable efficacy to established antibiotics at specific concentrations .

Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory potential of pyrazole compounds, it was found that 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives could inhibit the expression of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. This inhibition suggests a potential therapeutic role in treating inflammatory diseases .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Methyl-1H-pyrazol-5-amineLacks difluoroethyl groupKnown for anti-inflammatory effects
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic Acid AmidesContains difluoromethyl groupExhibits antifungal activity
3-(Chloroethyl)-1-methyl-1H-pyrazol-5-amineContains chloro groupPotentially different reactivity profiles

Q & A

Basic: How can the synthesis of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazol-5-amine be optimized for improved yield and purity?

Methodological Answer:
Synthetic optimization involves:

  • Precursor Selection : Use 1-methyl-1H-pyrazol-5-amine as the core scaffold, introducing the 1,1-difluoroethyl group via nucleophilic substitution or cross-coupling reactions under inert conditions .
  • Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with 1,1-difluoroethyl boronic acid derivatives, optimizing solvent polarity (e.g., DMF/water mixtures) .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Basic: What advanced spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures using SHELXL for refinement . For example, analog compounds like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (PDB ligand Y0H) were confirmed via single-crystal diffraction .
  • Multinuclear NMR : Assign signals using ¹⁹F NMR (δ ≈ -120 ppm for CF₂) and ¹H/¹³C NMR to verify regioselectivity at the pyrazole 5-position .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₆H₁₀F₂N₃) with <2 ppm error .

Advanced: How does the 1,1-difluoroethyl substituent influence electronic properties and reactivity compared to non-fluorinated analogs?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 03) reveal the electron-withdrawing effect of CF₂CH₃, lowering the HOMO-LUMO gap by ~0.5 eV compared to ethyl-substituted analogs .
  • Reactivity Studies : Fluorine substituents reduce nucleophilic attack at the pyrazole ring but enhance stability toward oxidation (e.g., resistance to KMnO₄-mediated degradation) .

Advanced: What methodologies resolve contradictions in crystallographic data for fluorinated pyrazole derivatives?

Methodological Answer:

  • Data Reconciliation : Compare SHELXL refinement parameters (R-factor, wR₂) with alternative software (e.g., Olex2). For example, SHELX-76 refinements may require manual adjustment of thermal displacement parameters for fluorine atoms .
  • Twinned Data Analysis : Apply the Hooft parameter in cases of pseudo-merohedral twinning, as seen in high-symmetry fluorinated crystals .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
  • Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, using celecoxib as a positive control .

Advanced: How can thermal stability and decomposition pathways be assessed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (T₀ ~200°C for fluorinated pyrazoles) under nitrogen .
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points, phase transitions) with heating rates of 10°C/min .

Advanced: What computational approaches predict regioselectivity in derivative synthesis?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model transition states for electrophilic substitution reactions (e.g., nitration) to predict preferential functionalization at the pyrazole 4-position .
  • Hammett σ Constants : Correlate substituent effects (σₚ for CF₂CH₃ = +0.43) with reaction rates in SNAr mechanisms .

Basic: How to develop a validated HPLC method for quantifying this compound?

Methodological Answer:

  • Column Selection : Use a C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with mobile phase acetonitrile/0.1% TFA in water (70:30 v/v) .
  • Validation Parameters : Assess linearity (R² >0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

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